3-(Cyclopentyloxy)-4-methoxybenzoyl chloride

PDE4 inhibitor synthesis Benzamide derivatives Acylation efficiency

Secure the critical 3-cyclopentyloxy-4-methoxy substitution pattern for your PDE4 inhibitor program. This high-purity (≥97%) acyl chloride is the building block of choice for synthesizing piclamilast-type benzamides with sub-nanomolar potency, where generic analogs lose >100-fold activity. Known for delivering a 76.8% acylation yield—outperforming isobutoxy analogs to reduce waste—its commercial availability eliminates custom synthesis delays, accelerating your SAR exploration and enabling reproducible reference compound preparation. Rigorous anhydrous handling ensures predictable, controlled electrophilic reactivity for moisture-sensitive coupling reactions.

Molecular Formula C13H15ClO3
Molecular Weight 254.71 g/mol
CAS No. 144036-19-1
Cat. No. B138752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentyloxy)-4-methoxybenzoyl chloride
CAS144036-19-1
Molecular FormulaC13H15ClO3
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)Cl)OC2CCCC2
InChIInChI=1S/C13H15ClO3/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
InChIKeyOWWHXPWJCDTADU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride (CAS 144036-19-1): A Key Building Block for Potent PDE4 Inhibitors


3-(Cyclopentyloxy)-4-methoxybenzoyl chloride is a substituted benzoyl chloride bearing a cyclopentyloxy group at the 3‑position and a methoxy group at the 4‑position . This electrophilic acylating agent is a critical intermediate in the synthesis of selective phosphodiesterase‑4 (PDE4) inhibitors, most notably piclamilast (RP 73401), and has been extensively characterized for its role in producing anti‑inflammatory benzamide derivatives [1].

Why Generic Benzoyl Chlorides Cannot Replace 3-(Cyclopentyloxy)-4-methoxybenzoyl Chloride in PDE4 Inhibitor Synthesis


In medicinal chemistry campaigns targeting PDE4, the specific 3‑cyclopentyloxy‑4‑methoxy substitution pattern is essential; simply replacing this acyl chloride with a generic or differently substituted benzoyl chloride leads to a dramatic loss of biological activity [1]. The cyclopentyloxy group occupies a critical hydrophobic pocket in the PDE4 active site, and its replacement with smaller alkoxy groups (e.g., ethoxy or methoxy) or its omission entirely reduces inhibitory potency by over 100‑fold in direct enzyme assays [2].

Quantitative Differentiation of 3-(Cyclopentyloxy)-4-methoxybenzoyl Chloride Versus Analogs and Alternatives


Higher Acylation Yield in Benzamide Synthesis Compared to Isobutoxy Analog

In a 2016 study synthesizing benzamide-based PDE4 inhibitors, acylation using 3-(cyclopentyloxy)-4-methoxybenzoyl chloride (T5) proceeded with a 76.8% yield, compared to 65.7% for the 3-isobutoxy-4-methoxybenzoyl chloride analog (T2) under identical reaction conditions [1].

PDE4 inhibitor synthesis Benzamide derivatives Acylation efficiency

Derived Amide (Piclamilast) Exhibits 200-fold Greater PDE4 Inhibition than Rolipram

The benzamide piclamilast (RP 73401), synthesized directly from 3-(cyclopentyloxy)-4-methoxybenzoyl chloride, inhibits pig aortic PDE4 with an IC50 of 1.5 ± 0.6 nM, which is 209‑fold more potent than the classic PDE4 inhibitor rolipram (IC50 = 313 ± 6.7 nM) [1].

PDE4 inhibition Anti-inflammatory Respiratory disease

Commercial Availability with Documented Purity and Supply Specifications

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride is commercially available from multiple vendors with a specified purity of 97% (HPLC) in research quantities (e.g., 1 g, 5 g) . In contrast, many related substituted benzoyl chlorides are offered only via custom synthesis with longer lead times [1].

Chemical procurement Building block Quality control

Distinct Safety and Handling Profile Due to Acyl Chloride Reactivity

This compound reacts violently with water, liberating toxic hydrogen chloride gas and causing severe burns [1]. This reactivity profile necessitates anhydrous handling conditions, unlike more stable esters or amides that may serve as alternative building blocks .

Safety data Handling precautions Reactivity

Optimal Application Scenarios for 3-(Cyclopentyloxy)-4-methoxybenzoyl Chloride in PDE4-Focused Medicinal Chemistry


Lead Optimization of PDE4 Inhibitors for Respiratory Diseases

This acyl chloride is the building block of choice for synthesizing piclamilast‑type benzamides that display sub‑nanomolar potency against PDE4 [1]. Its use ensures that the resulting inhibitors retain the critical cyclopentyloxy‑methoxy substitution required for high‑affinity binding to the PDE4 catalytic domain, as demonstrated by the 209‑fold improvement in IC50 over rolipram [2].

Efficient Parallel Synthesis of Benzamide Libraries

When constructing benzamide libraries for SAR studies, the 76.8% acylation yield achieved with this reagent (versus 65.7% for the isobutoxy analog) translates to higher throughput and reduced material waste [1]. This efficiency gain is particularly valuable in automated synthesis workflows where yield consistency directly impacts library quality.

Academic and Industrial PDE4 Inhibitor Research

Because the compound is commercially available in 97% purity from multiple vendors, research groups can initiate PDE4 inhibitor projects without the delays associated with custom synthesis [1]. This off‑the‑shelf accessibility accelerates SAR exploration and enables reproducible preparation of reference compounds such as piclamilast [2].

Specialized Acylations Requiring Strict Moisture Exclusion

The compound's violent reaction with water mandates rigorous anhydrous handling (e.g., Schlenk techniques, glove‑box use) [1]. This property, while hazardous, also ensures that the acyl chloride remains fully reactive until intentionally used, providing a predictable and controlled electrophile for moisture‑sensitive coupling reactions [2].

Technical Documentation Hub

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